(2S,3R)-2-amino-N-[(1S)-3-amino-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]carbamoyl]propyl]-3-hydroxy-butanamide
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Overview
Description
The compound (2S,3R)-2-amino-N-[(1S)-3-amino-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]carbamoyl]propyl]-3-hydroxy-butanamide is a complex organic molecule with multiple chiral centers. This compound is notable for its intricate structure, which includes several amino and hydroxy functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry at each chiral center. The general synthetic route includes:
Formation of the heptazacyclotricosane ring: This step involves the cyclization of smaller peptide units under conditions that favor the formation of the desired ring size and configuration.
Introduction of functional groups: Amino and hydroxy groups are introduced through selective reactions, such as amination and hydroxylation, using reagents like ammonia and hydrogen peroxide.
Coupling reactions: The smaller units are coupled together using peptide coupling reagents such as carbodiimides, ensuring the correct sequence and stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers to handle the complex sequence of reactions efficiently. The use of solid-phase synthesis techniques can also be advantageous, allowing for the sequential addition of amino acids and other functional groups with high precision.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups can be reduced back to hydroxy groups using reducing agents like sodium borohydride.
Substitution: Amino groups can participate in substitution reactions, where they are replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of hydroxy groups.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Investigated for its potential role in biological processes due to its peptide-like structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of peptide-based drugs.
Industry: Utilized in the synthesis of complex organic molecules and as a building block for more elaborate chemical structures.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through interactions with biological molecules, such as enzymes and receptors. The multiple amino and hydroxy groups allow it to form hydrogen bonds and other interactions, influencing the activity of these biological targets. The specific pathways involved depend on the exact nature of the interactions and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-amino-N-[(1S)-3-amino-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]carbamoyl]propyl]-3-hydroxy-butanamide analogs: These compounds have similar structures but with slight variations in the functional groups or stereochemistry.
Peptide-based compounds: These include other cyclic peptides with similar ring structures and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to interact with a wide range of biological targets makes it particularly valuable for research and potential therapeutic applications.
Properties
Molecular Formula |
C43H74N14O11 |
---|---|
Molecular Weight |
963.1 g/mol |
IUPAC Name |
(2S,3R)-2-amino-N-[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide |
InChI |
InChI=1S/C43H74N14O11/c1-22(2)20-31-40(65)52-26(10-15-44)35(60)51-29(13-18-47)39(64)57-34(24(4)59)43(68)49-19-14-30(53-36(61)28(12-17-46)54-42(67)33(48)23(3)58)38(63)50-27(11-16-45)37(62)56-32(41(66)55-31)21-25-8-6-5-7-9-25/h5-9,22-24,26-34,58-59H,10-21,44-48H2,1-4H3,(H,49,68)(H,50,63)(H,51,60)(H,52,65)(H,53,61)(H,54,67)(H,55,66)(H,56,62)(H,57,64)/t23-,24?,26+,27+,28+,29+,30+,31+,32-,33+,34+/m1/s1 |
InChI Key |
PYHYGIPVYYRJHU-XYWMZMHKSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O)N)O |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)N)C(C)O)CCN)CCN |
Origin of Product |
United States |
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